molecular formula C7H13N3 B111460 4-Amino-1-methylpiperidine-4-carbonitrile CAS No. 123194-00-3

4-Amino-1-methylpiperidine-4-carbonitrile

Cat. No.: B111460
CAS No.: 123194-00-3
M. Wt: 139.2 g/mol
InChI Key: HUTRESLXFRPBOW-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations:

  • 4-Amino-1-methylpiperidine-4-carbonitrile is utilized in facile one-pot synthesis reactions. For instance, it is involved in pseudo four-component reactions, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines when reacted with malononitrile and various aldehydes (Mojtahedi et al., 2016).
Biomedical Research

2. In the field of cancer research, derivatives of this compound show potential. For example, benzochromene derivatives synthesized from reactions involving arylaldehyde, malononitrile, and 2-naphthol exhibit cytotoxic effects on cancer cells, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).

Material Science and Photopolymerization

3. In material science, 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives are used as photosensitizers in photopolymerization processes, demonstrating their versatility in various types of photopolymerization including cationic, free-radical, and thiol–ene processes. This application is particularly significant in 3D printing technologies (Hola et al., 2020).

Corrosion Inhibition

4. Certain derivatives of this compound serve as effective corrosion inhibitors. For instance, pyranopyrazole derivatives have been studied for their inhibition performance on mild steel in acidic solutions, indicating their potential in industrial applications to prevent metal corrosion (Yadav et al., 2016).

Properties

IUPAC Name

4-amino-1-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-10-4-2-7(9,6-8)3-5-10/h2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTRESLXFRPBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465686
Record name 4-amino-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123194-00-3
Record name 4-amino-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-methylpiperidine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using the procedure of Stage 1 of Example 1, 8 ml of ammonium hydroxide, 1.58 g of ammonium chloride and 1.23 g of sodium cyanide were reacted and 2.5 ml of 1-methylpiperidone were added. The mixture was stirred for 18 hours at ambient temperature, followed by extraction r3 times with chloroform. The organic phase was washed with salt water and dried to obtain 2.41 g of the expected product (orange-yellow syrup).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four

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